molecular formula C14H16ClN3O B10905752 N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10905752
M. Wt: 277.75 g/mol
InChI Key: MMFLTJSGORGLIW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrazole ring, along with an ethyl and a methyl group at the 1 and 5 positions, respectively The carboxamide group is attached to the 4 position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the pyrazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium(VI) reagents, such as pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted benzyl derivatives, depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory and analgesic properties.

    Agrochemicals: It has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. In agrochemical applications, it may inhibit key enzymes in pests or weeds, leading to their death or reduced growth.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at the 3 position.

    N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxamide group.

Uniqueness

N-(4-chlorobenzyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group at the 4 position of the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C14H16ClN3O/c1-3-18-10(2)13(9-17-18)14(19)16-8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)

InChI Key

MMFLTJSGORGLIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NCC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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